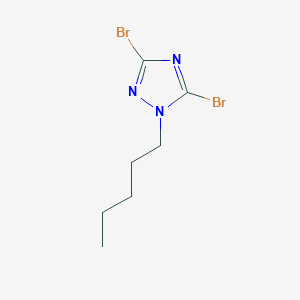

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms and two carbon atoms, is a cornerstone in modern chemical science. wisdomlib.orgnih.gov These aromatic rings are recognized for their chemical stability and are prevalent in numerous fields. nih.gov Due to their unique structural features, including dipole character, hydrogen bonding capability, and rigidity, 1,2,4-triazoles can interact with high affinity at biological receptors. nih.gov

This has led to their widespread use as a core scaffold in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govnih.govresearchgate.net Beyond pharmaceuticals, the applications of 1,2,4-triazoles extend to agrochemicals, corrosion inhibitors, polymers, and materials science, where they are valued for their coordinative properties and contribution to the development of functional materials. nih.govnih.govijsr.net The ability of the triazole structure to accommodate a wide variety of substituents allows for the fine-tuning of chemical and physical properties, making it a privileged scaffold for creating diverse and novel molecules. nih.gov

The Unique Role of Halogenated N-Substituted Triazoles in Organic Chemistry

Halogenated N-substituted triazoles represent a particularly valuable class of synthetic intermediates in organic chemistry. The presence of halogen atoms, such as bromine, on the triazole ring provides reactive handles for a variety of subsequent chemical transformations. These halogens can be readily displaced through nucleophilic substitution or, more significantly, participate in transition metal-catalyzed cross-coupling reactions. researchgate.net

Protocols such as the Suzuki, Heck, and Sonogashira reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the halogen. researchgate.netacs.org This capability enables the strategic elaboration of the triazole core, transforming a relatively simple halogenated precursor into a complex, multi-substituted final product. For instance, research has demonstrated that 3,5-dibromo-1,2,4-triazole derivatives can serve as starting materials for Suzuki cross-coupling reactions to introduce aryl groups onto the triazole ring. researchgate.net Furthermore, the substitution pattern on the triazole can direct the regioselectivity of reactions; for example, existing substituents can influence whether an incoming group attaches to the N1 or N2 position of the nitrogen heterocycle. acs.org This makes halogenated triazoles powerful and versatile building blocks for constructing libraries of complex molecules with precisely controlled architectures.

Research Imperatives and Potential of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole in Targeted Chemical Synthesis and Material Science

The specific structure of this compound suggests significant potential in both targeted chemical synthesis and advanced material science. The research imperative for this compound lies in leveraging its distinct structural components: the N-pentyl chain and the two reactive bromine atoms.

In targeted synthesis, this molecule is an ideal precursor for creating novel, polysubstituted 1,2,4-triazoles. The two bromine atoms at the C3 and C5 positions are prime sites for sequential or differential cross-coupling reactions. researchgate.net This allows for the controlled, stepwise introduction of different functional groups, leading to the creation of highly complex and precisely engineered molecules that would be difficult to synthesize through other methods. The N-pentyl group enhances the compound's solubility in common organic solvents, facilitating its use in a broader range of reaction conditions compared to its unsubstituted counterpart, 3,5-Dibromo-1H-1,2,4-triazole.

In material science, the triazole nucleus is known to be a component in polymers and ionic liquids. nih.gov The 3,5-dibromo functionality of this compound allows it to act as a monomer in polycondensation or coupling polymerization reactions, enabling its incorporation into the backbone of novel polymers. The N-pentyl chain can influence the physical properties of these resulting materials, potentially imparting increased flexibility, lower glass transition temperatures, or specific solubility characteristics. Furthermore, the triazole ring itself can act as a ligand, suggesting applications in the development of new coordination polymers and metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 3,5-Dibromo-1H-1,2,4-triazole

The following data pertains to the parent compound without the N-pentyl substitution.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dibromo-1H-1,2,4-triazole | nih.gov |

| Molecular Formula | C₂HBr₂N₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 226.86 g/mol | nih.govsigmaaldrich.comscbt.com |

| CAS Number | 7411-23-6 | nih.govsigmaaldrich.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Topological Polar Surface Area | 41.6 Ų | nih.gov |

| InChI Key | FRAKFBWDPXYIQO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-pentyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUUJYLTZUKHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Dibromo 1 Pentyl 1h 1,2,4 Triazole

Approaches to the 1,2,4-Triazole (B32235) Ring System

The synthesis of the 1-pentyl-1H-1,2,4-triazole precursor is a critical first step. Various methods have been developed for the construction of the 1,2,4-triazole ring, which can be broadly categorized into cyclization reactions, transformation of other heterocyclic systems, and multi-component reactions. These approaches offer flexibility in starting materials and reaction conditions.

Cyclization Reactions for De Novo 1,2,4-Triazole Synthesis

Cyclization reactions are a fundamental approach for the de novo synthesis of the 1,2,4-triazole ring. These methods typically involve the condensation and subsequent ring closure of linear precursors containing the necessary nitrogen and carbon atoms.

One common strategy involves the reaction of hydrazines with various carbon sources. For the synthesis of a 1-substituted triazole, a monosubstituted hydrazine, such as pentylhydrazine, would be a key starting material. For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide, a reaction that can be facilitated by microwave irradiation without the need for a catalyst. organic-chemistry.org Another approach involves the thermal cyclization of N'-(1-iminoalkyl) hydrazides, which are themselves formed from the condensation of imido esters with carboxylic acid hydrazides. researchgate.net

The Pellizzari reaction is a classic method that involves the reaction of a hydrazide with an amide to form a 1,2,4-triazole. A variation of this involves the reaction of amidines with hydrazides. For example, a copper-catalyzed system has been used for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org Similarly, the Einhorn-Brunner reaction utilizes the reaction of hydrazines with diacylamines.

Visible light-induced photoredox catalysis has also emerged as a mild and efficient method for constructing the triazole ring through [3+2] cyclization reactions. rsc.orgrsc.org For example, 2H-azirines can react with azodicarboxylates under visible light to form 1,2,4-triazolines, which can then be converted to 1,2,4-triazoles. rsc.orgrsc.org

The following table summarizes representative cyclization reactions for the synthesis of 1,2,4-triazoles.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference(s) |

| Hydrazine | Formamide | Microwave | Substituted 1,2,4-triazole | organic-chemistry.org |

| Imido ester | Carboxylic acid hydrazide | Condensation, then thermal cyclization | 3,5-Disubstituted 1,2,4-triazole | researchgate.net |

| 2H-Azirine | Azodicarboxylate | Visible light, photosensitizer | 1,2,4-Triazoline (convertible to 1,2,4-triazole) | rsc.orgrsc.org |

| Amidine | Hydrazone | I2/TBHP | 1,2,4-Triazole | nih.gov |

| Nitrile | Hydrazide | Microwave | 3,5-Disubstituted 1,2,4-triazole | scipublications.com |

Transformations of Existing Heterocyclic Compounds to Form the Triazole Nucleus

The 1,2,4-triazole nucleus can also be synthesized through the rearrangement or transformation of other pre-existing heterocyclic rings. This strategy can be advantageous when the starting heterocycle is readily available.

One such transformation involves the conversion of oxadiazoles (B1248032). For example, 1,3,4-oxadiazolium salts can be converted into 1,2,4-triazoles under certain conditions. organic-chemistry.org Another example is the atom-exchange process where a Ni(0) complex catalyzes the transformation of oxadiazoles into 1,2,4-triazoles. organic-chemistry.org

Pyrrole-containing ensembles have also been used as precursors. For instance, N-(1H-pyrrol-3-yl)-N'-benzyltriazolium bromides can undergo reductive debenzylation to yield substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles. acs.org Furthermore, the reaction of 2H-azirines with triazolium phenacyl bromides can produce pyrrole- and 1,2,4-triazole-containing structures. acs.org

Multi-Component Reactions for Diverse 1,2,4-Triazole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. This strategy is highly valued for its ability to rapidly generate diverse molecular scaffolds.

A variety of MCRs have been developed for 1,2,4-triazole synthesis. isres.org For example, a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines can provide highly diverse 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. isres.org Another approach involves a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts to yield 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org

Copper-catalyzed MCRs are also prevalent. For instance, a copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride can produce 1,2,4-triazole derivatives. isres.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols has been reported to provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has also been described for the synthesis of 1,2,4-triazole-based hybrids. rsc.org

The following table provides examples of multi-component reactions for synthesizing 1,2,4-triazole scaffolds.

| Component 1 | Component 2 | Component 3 | Reagents/Conditions | Product Type | Reference(s) |

| Carboxylic Acid | Primary Amidine | Monosubstituted Hydrazine | HATU, DIPEA, DMF | 1,3,5-Trisubstituted 1,2,4-triazole | isres.org |

| 2-Diazoacetonitrile | Nitrile | Aryldiazonium Salt | [3+2] annulation | 1-Aryl-5-cyano-1,2,4-triazole | organic-chemistry.org |

| 1,3-Dione | β-Nitrostyrene | Aldehyde Hydrazone | Sodium carbonate | 1,2,4-Triazole-based hybrid | rsc.org |

| Aryl Hydrazine | Paraformaldehyde | NH4OAc/Alcohol | Electrochemical, -Bu4NI, t-BuOK | 1,5-Disubstituted 1,2,4-triazole | isres.org |

Regioselective Bromination of the 1,2,4-Triazole Core

Once the 1-pentyl-1H-1,2,4-triazole precursor has been synthesized, the next crucial step is the introduction of two bromine atoms at the 3 and 5 positions of the triazole ring. Achieving the desired regioselectivity is paramount and is influenced by the chosen halogenation strategy and reaction conditions.

Direct Halogenation Strategies for 3,5-Dibromination

Direct halogenation is a common method for introducing halogen atoms onto aromatic and heteroaromatic rings. For the 3,5-dibromination of 1-pentyl-1H-1,2,4-triazole, a direct bromination approach would be employed.

The C-H bonds at the 3 and 5 positions of the 1,2,4-triazole ring are susceptible to electrophilic substitution. The use of a suitable brominating agent can lead to the replacement of these hydrogen atoms with bromine. Studies on the bromination of 1,2,3-triazoles have shown that treatment with butyllithium (B86547) followed by a quenching reagent can lead to substituted products. rsc.org While a different isomer, this suggests that the triazole ring can be functionalized.

A convenient method for the oxidative halogenation of 4-aryl-1,2,3-triazoles using potassium halides (like KBr) with oxone as an oxidant has been reported to be effective at room temperature under transition-metal-free conditions. rsc.org This type of methodology could potentially be adapted for the dibromination of 1-pentyl-1H-1,2,4-triazole. The reactivity of the triazole ring is influenced by the substituent at the N1 position; an alkyl group like pentyl is generally considered to be electron-donating, which would activate the ring towards electrophilic substitution.

Influence of Brominating Agents and Reaction Parameters on Regioselectivity

The choice of brominating agent and the reaction parameters play a critical role in controlling the regioselectivity and the extent of bromination.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide (PHP). commonorganicchemistry.com The reactivity of these agents varies, and their selection depends on the substrate's reactivity and the desired outcome. For sufficiently activated aromatic rings, bromine and NBS are common choices for electrophilic aromatic substitution. commonorganicchemistry.com

Reaction conditions such as the solvent, temperature, and the presence of a catalyst can significantly influence the reaction. For instance, the bromination of some heterocyclic systems is performed under acidic conditions to promote the reaction. arkat-usa.org The use of a strong acid can activate the brominating agent. arkat-usa.org In some cases, a radical initiator like AIBN or benzoyl peroxide is used with NBS for benzylic bromination, but for direct aromatic bromination, an electrophilic pathway is more common. commonorganicchemistry.com

The regioselectivity of bromination can be highly dependent on the substituents already present on the ring. nih.gov For 1-pentyl-1H-1,2,4-triazole, the pentyl group at the N1 position would direct the electrophilic bromination to the available C3 and C5 positions. Achieving dibromination would likely require stoichiometric control of the brominating agent and potentially more forcing conditions compared to monosubstitution.

The following table outlines various brominating agents and their typical applications.

| Brominating Agent | Typical Conditions | Application | Reference(s) |

| N-Bromosuccinimide (NBS) | Acidic conditions | Electrophilic aromatic bromination | arkat-usa.org |

| Bromine (Br₂) | Aqueous suspension or in solvent | Electrophilic aromatic bromination | cdnsciencepub.com |

| Potassium Bromide (KBr) / Oxone | Room temperature, metal-free | Oxidative halogenation | rsc.org |

| Pyridinium hydrobromide perbromide (PHP) | - | Milder alternative for alpha bromination | commonorganicchemistry.com |

Mechanistic Insights into Bromination Pathways

The bromination of the 1,2,4-triazole ring is a crucial step in the synthesis of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole. This electrophilic substitution reaction typically proceeds by the activation of the triazole ring, which, despite being an aromatic heterocycle, is electron-deficient. The reaction mechanism involves the attack of a brominating agent on the electron-rich carbon atoms of the triazole ring.

The process generally begins with the generation of a potent electrophilic bromine species. Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). The triazole nitrogen atoms can be protonated or coordinated to a Lewis acid, which further deactivates the ring towards electrophilic attack. However, in a basic medium, the deprotonated triazolide anion is highly activated and readily reacts with electrophiles.

The reaction proceeds through a sigma complex (also known as an arenium ion), where the bromine atom is attached to a carbon of the triazole ring, and the positive charge is delocalized over the ring. Subsequent deprotonation by a base restores the aromaticity of the triazole ring, yielding the brominated product. The introduction of the first bromine atom at either the C3 or C5 position deactivates the ring, making the second bromination require more forcing conditions.

N-Alkylation Strategies for 1-Pentyl Substitution

The introduction of the pentyl group onto the triazole nitrogen is a critical step that dictates the final structure of the target molecule. The regioselectivity of this N-alkylation is a key consideration, as alkylation can potentially occur at the N1, N2, or N4 positions of the 1,2,4-triazole ring.

Selective N1-Alkylation Methodologies

Achieving selective N1-alkylation is paramount for the synthesis of this compound. The regioselectivity of the alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent used. In the case of 3,5-disubstituted-1,2,4-triazoles, alkylation generally favors the N1 position due to steric hindrance at the N2 and N4 positions, particularly when bulky substituents are present at C3 and C5.

A common method for N-alkylation involves the reaction of the triazole with an alkyl halide, such as 1-bromopentane (B41390), in the presence of a base. The base deprotonates the N-H of the triazole to form the triazolide anion, which then acts as a nucleophile. The choice of base can influence the regioselectivity. For instance, the use of a weak base like DBU (1,8-Diazabicyclo[7.4.0]undec-7-ene) has been shown to favor N1-alkylation. researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Alkylating Agent | Base | Solvent | Temperature (°C) | General Outcome |

|---|---|---|---|---|

| 1-Bromopentane | K₂CO₃ | DMF | 25-80 | Good to excellent yields of N1-alkylated product |

| 1-Iodopentane (B145852) | NaH | THF | 0-25 | High reactivity, potential for side reactions |

| Pentyl Tosylate | DBU | Acetonitrile | 25-60 | High N1-selectivity |

Sequence of N-Alkylation Relative to Ring Bromination

The synthetic strategy can involve either the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole or the bromination of 1-pentyl-1H-1,2,4-triazole. The commercially available starting material, 3,5-dibromo-1H-1,2,4-triazole, makes the former approach more direct. nih.gov

Alkylation of 3,5-dibromo-1H-1,2,4-triazole with a pentylating agent like 1-bromopentane in the presence of a suitable base would be the most straightforward route. The two bromine atoms at the 3 and 5 positions are electron-withdrawing, which increases the acidity of the N-H proton, facilitating its removal by a base. These bulky bromine atoms also sterically hinder the N2 and N4 positions, thus favoring alkylation at the N1 position.

Conversely, starting with 1-pentyl-1H-1,2,4-triazole and then performing bromination presents challenges. The pentyl group is an electron-donating group, which can activate the triazole ring towards electrophilic substitution. However, controlling the regioselectivity of the bromination to obtain the desired 3,5-dibromo isomer exclusively can be difficult and may lead to a mixture of mono- and di-brominated products, as well as isomers. Therefore, the alkylation of the pre-brominated triazole is generally the preferred and more controlled synthetic route. researchgate.net

Optimization of Reaction Conditions for Pentyl Chain Introduction

To maximize the yield and selectivity of the N-pentylation of 3,5-dibromo-1H-1,2,4-triazole, several reaction parameters can be optimized.

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) can be effective but may lead to lower selectivity. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are milder and can provide good yields with high regioselectivity. Organic bases like DBU are also excellent choices for promoting N1-alkylation. researchgate.net

Solvent: Polar aprotic solvents like DMF, acetonitrile, and acetone (B3395972) are commonly used as they can dissolve the triazole salt and facilitate the Sₙ2 reaction with the alkyl halide.

Temperature: The reaction temperature can be adjusted to control the reaction rate. While higher temperatures can speed up the reaction, they may also lead to the formation of undesired byproducts. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient.

Alkylating Agent: 1-Bromopentane is a suitable and readily available alkylating agent. The use of the more reactive 1-iodopentane could allow for lower reaction temperatures but may be less stable and more expensive.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25 | 24 | 75 |

| 2 | K₂CO₃ | DMF | 60 | 8 | 85 |

| 3 | Cs₂CO₃ | Acetonitrile | 60 | 6 | 90 |

| 4 | DBU | Acetonitrile | 40 | 12 | 88 |

Advanced Synthetic Protocols

To enhance the efficiency and sustainability of the synthesis of this compound, modern synthetic techniques can be employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods.

In the context of synthesizing this compound, microwave heating can be applied to the N-alkylation step. The reaction of 3,5-dibromo-1H-1,2,4-triazole with 1-bromopentane in the presence of a base can be performed in a sealed vessel under microwave irradiation. The polar nature of the triazole and the solvent allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This can overcome the activation energy barrier more effectively and promote a faster reaction. A study on the parallel synthesis of a 1H-1,2,4-triazole library demonstrated the successful use of MAOS starting from 3,5-dibromo-1H-1,2,4-triazole. nih.gov

| Method | Reaction Time | Typical Yield (%) |

|---|---|---|

| Conventional Heating | 6-24 hours | 75-90 |

| Microwave Irradiation | 5-30 minutes | 85-95 |

Catalytic Approaches (e.g., Copper-Catalyzed Oxidative Coupling)

The introduction of an alkyl group onto the nitrogen of a triazole ring can be effectively achieved through catalytic methods, with copper-catalyzed reactions being a prominent strategy. While direct copper-catalyzed oxidative coupling reactions often involve the formation of the triazole ring itself from simpler precursors, a related and highly relevant catalytic approach for the synthesis of this compound is the copper-catalyzed N-alkylation of the pre-formed 3,5-Dibromo-1H-1,2,4-triazole. organic-chemistry.orgorganic-chemistry.org This method offers a direct route to the desired product by forming the N-pentyl bond.

In a typical copper-catalyzed N-alkylation, 3,5-Dibromo-1H-1,2,4-triazole is reacted with a pentyl halide, such as 1-bromopentane or 1-iodopentane, in the presence of a copper(I) or copper(II) salt as the catalyst. researchgate.netresearchgate.net A base is generally required to deprotonate the triazole, thereby activating it for nucleophilic attack on the alkyl halide. The choice of catalyst, base, solvent, and temperature are all critical parameters that influence the reaction's efficiency and regioselectivity (i.e., alkylation at the N1 versus N2 or N4 positions).

Commonly used copper catalysts include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) acetate (B1210297) (Cu(OAc)₂). researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The presence of a suitable ligand can sometimes enhance the catalyst's activity and improve the reaction's outcome. Research into copper-catalyzed C-N bond formation has shown that these systems are generally tolerant of a wide range of functional groups, making them robust for various applications. organic-chemistry.org

Below is a table summarizing representative conditions and findings for the copper-catalyzed synthesis of N-alkylated triazoles, which can be extrapolated for the synthesis of the target compound.

Table 1: Representative Conditions for Copper-Catalyzed N-Alkylation of Triazoles

| Entry | Alkyl Halide | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromopentane | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 78 |

| 2 | 1-Iodopentane | Cu(OAc)₂ (5) | Cs₂CO₃ | Acetonitrile | 80 | 24 | 85 |

| 3 | 1-Bromopentane | CuBr (10) | NaH | DMF | RT | 18 | 72 |

Purification and Isolation Techniques for Brominated Alkyl Triazoles

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. The crude product will typically contain unreacted starting materials, the catalyst, base, and potentially side products arising from competing reactions. For brominated alkyl triazoles, a combination of techniques is generally employed to achieve high purity.

Column Chromatography: This is one of the most powerful and widely used methods for purifying organic compounds. For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical for successful recrystallization. For brominated alkyl triazoles, solvents such as ethanol, isopropanol, or mixtures of hexane and ethyl acetate can be effective.

Liquid-Liquid Extraction: This method is often used as an initial work-up procedure to remove inorganic salts (from the base and catalyst) and highly polar or water-soluble impurities. The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium chloride (brine).

The following table outlines a general purification strategy for a brominated alkyl triazole.

Table 2: General Purification Protocol for Brominated Alkyl Triazoles

| Step | Technique | Description | Typical Solvents/Reagents |

|---|---|---|---|

| 1 | Work-up | Removal of inorganic salts and water-soluble impurities. | Ethyl acetate, Water, Brine |

| 2 | Column Chromatography | Separation of the target compound from starting materials and non-polar/polar impurities. | Silica gel, Hexane/Ethyl Acetate gradient |

| 3 | Recrystallization | Final purification of the solid product. | Ethanol or Hexane/Ethyl Acetate |

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 1 Pentyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of 3,5-dibromo-1-pentyl-1H-1,2,4-triazole at the atomic level.

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP).

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For substituted triazoles, this energy gap can be influenced by the nature of the substituents and the solvent environment. researchgate.netntu.edu.iq

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atoms, indicating their nucleophilic character. The regions around the hydrogen atoms of the pentyl chain would exhibit a positive potential, suggesting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Localized on the triazole ring and bromine atoms. |

| LUMO Energy | Electron-accepting ability | Primarily associated with the triazole ring. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A significant gap would indicate a relatively stable molecule. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential around nitrogen and bromine atoms; positive potential around the pentyl chain's hydrogen atoms. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. For the parent compound, 3,5-dibromo-1,2,4-triazole, detailed IR spectral analysis has been performed, identifying characteristic ring vibrations and the influence of hydrogen bonding. scispace.com

For this compound, theoretical calculations would predict the vibrational modes associated with the triazole ring, the C-Br bonds, and the various vibrations of the pentyl side chain (C-H stretching, bending, and rocking). By comparing these calculated frequencies with experimental IR data, one can confirm the molecular structure and gain insights into the bonding environment. For instance, the characteristic N-H stretching vibration present in the parent triazole would be absent and replaced by vibrations corresponding to the N-pentyl group.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| Triazole Ring Stretching | 1100-1300 | Corresponds to various stretching and breathing modes of the ring. scispace.com |

| C-Br Stretching | 500-700 | Dependent on the electronic environment of the bromine atoms. |

| Pentyl C-H Stretching | 2850-2960 | Characteristic of aliphatic chains. |

| Pentyl C-H Bending | 1375-1465 | Includes scissoring and rocking motions. |

The pentyl side chain attached to the triazole ring introduces conformational flexibility. Different spatial arrangements, or conformers, of the pentyl group will have varying energies due to steric interactions with the triazole ring and its bromine substituents.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For the pentyl side chain, MD simulations would reveal the accessible conformational space at a given temperature, showing how the chain flexes and rotates. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a concept explored in studies of other triazole-based compounds. nih.gov The simulations can also provide insights into the flexibility of the triazole ring itself and the movement of the bromine atoms.

Mechanistic Studies of Reaction Pathways and Regioselectivity

The synthesis of 1-substituted 1,2,4-triazoles can lead to different isomers depending on which nitrogen atom of the triazole ring is alkylated. The synthesis of this compound would likely involve the alkylation of 3,5-dibromo-1H-1,2,4-triazole with a pentyl halide. Computational studies can elucidate the reaction mechanism and predict the regioselectivity of this reaction.

DFT calculations can be used to model the transition states for the alkylation at the N1 and N2 positions of the triazole ring. The relative energies of these transition states would indicate the preferred reaction pathway and, therefore, the major product isomer. Such studies have been crucial in understanding the regioselective synthesis of other substituted triazoles. frontiersin.orgmdpi.com The choice of solvent and base can also influence the regioselectivity, and these effects can be modeled computationally. researchgate.net

Predictive Modeling of Structural and Electronic Properties

Computational models can be developed to predict the structural and electronic properties of a range of related molecules, including this compound. By establishing a correlation between calculated properties and experimental data for a set of known compounds, these models can then be used to make predictions for new or uncharacterized molecules.

For instance, quantitative structure-activity relationship (QSAR) models could be built to correlate calculated electronic properties (like HOMO-LUMO gap or MEP) with observed biological activity or physical properties. Such predictive models are a cornerstone of modern drug design and materials science, enabling the efficient screening of virtual libraries of compounds to identify candidates with desired characteristics. The principles of such modeling have been applied to various heterocyclic systems.

Chemical Reactivity and Functionalization of 3,5 Dibromo 1 Pentyl 1h 1,2,4 Triazole

Substitution Reactions at Bromine Centers

The bromine atoms on the 1,2,4-triazole (B32235) ring are the primary sites for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. These reactions are pivotal for modifying the electronic and steric properties of the molecule.

The 1,2,4-triazole ring is inherently electron-deficient, and this characteristic is further intensified by the presence of two electron-withdrawing bromine atoms. This electronic setup facilitates nucleophilic aromatic substitution (SNAr) at the C3 and C5 positions. In SNAr reactions, a potent nucleophile attacks the electron-poor carbon atom bearing a leaving group—in this case, a bromide ion—leading to its displacement.

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups wikipedia.org. The mechanism for SNAr reactions is a two-step process involving the initial addition of the nucleophile to form a resonance-stabilized intermediate, often called a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring masterorganicchemistry.com. For halogenated aromatic compounds, the reactivity order in SNAr is often counterintuitive to that of SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl ≈ Br > I) wikipedia.org. This is because the rate-determining step is the nucleophilic attack, which is favored by more electronegative halogens that increase the electrophilicity of the carbon atom masterorganicchemistry.com.

While specific studies on 3,5-dibromo-1-pentyl-1H-1,2,4-triazole are not prevalent, the reactivity can be inferred from studies on analogous systems. For instance, SNAr reactions have been successfully performed on other halogenated aza-aromatic heterocycles, such as purines and triazines nih.govacs.orgd-nb.info. In some cases, these reactions can proceed via a concerted mechanism, where the nucleophile attacks and the leaving group departs in a single step acs.org. A variety of nucleophiles, including alkoxides, phenoxides, and amines, can be employed to displace the bromo substituents, paving the way for a wide range of functionalized 1,2,4-triazole derivatives nih.govd-nb.info.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituents on the triazole ring are excellent handles for such transformations. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of organic moieties.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base uwindsor.ca. This reaction is widely used to form carbon-carbon bonds. Brominated 1,2,4-triazoles have been shown to be effective substrates in Suzuki couplings, reacting with various arylboronic acids to yield di-arylated triazoles mdpi.comnih.govopenreviewhub.org. The reaction conditions are generally mild and tolerant of a wide range of functional groups organic-chemistry.org.

Table 1: Examples of Suzuki Coupling Reactions with Brominated 1,2,4-Triazoles

| Entry | Brominated Triazole | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O/EtOH | 4-Butyl-3,5-diphenyl-4H-1,2,4-triazole | 92 | researchgate.net |

| 2 | 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O/EtOH | 3,5-Bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 85 | openreviewhub.org |

| 3 | 4-Heptyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Naphthalen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O/EtOH | 4-Heptyl-3,5-di(naphthalen-2-yl)-4H-1,2,4-triazole | 91 | researchgate.net |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles. The bromo-positions on the triazole ring can be sequentially or simultaneously alkynylated, providing access to a range of mono- and di-alkynyl triazole derivatives rsc.org. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts nih.gov.

Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Heterocycles

| Entry | Halogenated Heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 3-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine | 85 | rsc.org |

| 2 | Iodobenzene | Acetylene | Pd(Ph3)4Cl2 | CuI | - | - | Phenylacetylene | - | libretexts.org |

| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 3-(3,5-Dimethoxyphenylethynyl)pyridine | 97 | nih.gov |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene organic-chemistry.orgyoutube.com. This reaction is a versatile method for the vinylation of aryl and vinyl halides. Brominated 1,2,4-triazoles can serve as substrates in Heck reactions, allowing for the introduction of alkenyl substituents at the 3- and 5-positions. The reaction typically proceeds with high trans selectivity organic-chemistry.org.

Table 3: Examples of Heck Reactions with Halogenated Heterocycles

| Entry | Halogenated Heterocycle | Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Iodobenzene | Butyl acrylate (B77674) | 1,2,4-Triazole-based Pd(II) pincer complex | NaOAc | DMF | Butyl cinnamate | 97 | researchgate.net |

| 2 | 4-Bromoanisole | Styrene | Pd(OAc)2/PPh3 | Et3N | Acetonitrile | 4-Methoxy-trans-stilbene | 95 | youtube.com |

| 3 | 3-Bromopyridine | Ethyl acrylate | Pd(OAc)2 | Et3N | DMF | Ethyl 3-(pyridin-3-yl)acrylate | 80 | organic-chemistry.org |

Furthermore, metal-halogen exchange reactions, typically involving organolithium reagents, can convert the C-Br bonds into C-Li bonds, which can then be quenched with various electrophiles to introduce a wide array of functional groups wikipedia.org. This approach provides a complementary strategy to palladium-catalyzed cross-coupling for the functionalization of the triazole ring.

Derivatization Strategies for Enhancing Molecular Complexity

The synthetic versatility of this compound serves as a foundation for the construction of more complex molecular architectures. The two bromine atoms at the 3- and 5-positions of the triazole ring are excellent leaving groups, enabling a variety of derivatization strategies. These strategies are primarily focused on the formation of hybrid heterocyclic systems and the synthesis of dimeric or polymeric structures, which are of significant interest in materials science and medicinal chemistry.

Formation of Hybrid Heterocyclic Systems

The fusion of the 1,2,4-triazole core with other heterocyclic rings leads to the formation of hybrid systems with unique chemical and physical properties. The reactivity of the dibromo-pentyl-triazole allows for the construction of various fused heterocycles through cyclocondensation reactions with appropriate binucleophiles.

A prominent strategy for forming such hybrid systems is the reaction with compounds containing two nucleophilic centers that can displace the two bromine atoms, leading to ring closure. For instance, the synthesis of triazolo[1,5-a]pyrimidines can be achieved through the reaction of 3,5-dihalo-1-alkyl-1,2,4-triazoles with various dicarbonyl compounds or their equivalents. While specific studies on this compound are not extensively documented in this context, the general reactivity of analogous dihalo-triazoles suggests its utility in such transformations. For example, the reaction with a 1,3-dicarbonyl compound in the presence of a suitable base would be expected to yield a 1-pentyl-1H- nih.govfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidine derivative.

Another important class of fused heterocycles, the triazolo[4,3-a]pyridines, can be synthesized from 3,5-dihalo-1,2,4-triazoles. This typically involves a reaction with a 2-halopyridine derivative bearing a nucleophilic group, followed by an intramolecular cyclization. Palladium-catalyzed cross-coupling reactions are often employed to facilitate the initial bond formation between the triazole and pyridine (B92270) rings.

The following table outlines potential cyclocondensation reactions for the formation of hybrid heterocyclic systems from this compound.

| Dinucleophile | Fused Heterocyclic System | General Reaction Conditions |

| 1,3-Dicarbonyl compounds | nih.govfrontiersin.orgacs.orgTriazolo[1,5-a]pyrimidines | Base-catalyzed condensation |

| Malononitrile | nih.govfrontiersin.orgacs.orgTriazolo[1,5-a]pyrimidines | Base-catalyzed condensation |

| 2-Aminopyridine derivatives | nih.govfrontiersin.orgacs.orgTriazolo[4,3-a]pyridines | Palladium-catalyzed cross-coupling, followed by cyclization |

| Hydrazine derivatives | nih.govfrontiersin.orgacs.orgTriazolo[4,3-b] nih.govfrontiersin.orgacs.orgtriazines | Condensation reaction |

These reactions highlight the potential of this compound as a building block for creating a diverse range of fused heterocyclic compounds with potential applications in various fields of chemistry.

Synthesis of Dimeric or Polymeric Structures

The bifunctional nature of this compound, with two reactive bromine atoms, makes it an ideal monomer for the synthesis of dimeric and polymeric materials. These structures are of interest for their potential electronic, optical, and thermal properties.

Dimeric Structures:

Dimeric triazole derivatives can be synthesized through controlled coupling reactions. For instance, Ullmann-type coupling reactions, which involve the copper-catalyzed reaction of two molecules of an aryl halide, can be envisioned to link two units of this compound at either the 3- or 5-position to form a bromo-substituted bis(1-pentyl-1H-1,2,4-triazolyl) derivative. Further coupling could potentially lead to the fully coupled dimer.

Polymeric Structures:

The synthesis of polymers incorporating the 1,2,4-triazole moiety can be achieved through polycondensation reactions where the dibromo-triazole acts as a monomer. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, are powerful tools for this purpose.

In a typical Suzuki polycondensation, this compound would be reacted with a diboronic acid or ester derivative of an aromatic or heteroaromatic compound in the presence of a palladium catalyst. This would lead to the formation of a conjugated polymer with alternating triazole and (hetero)aromatic units. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be tuned by the choice of the comonomer. Research on conjugated polymers containing 1,2,4-triazole units has shown their potential in applications like organic light-emitting diodes (OLEDs) and polymer solar cells. frontiersin.orgacs.orgresearchgate.net

The following table summarizes potential polymerization reactions involving this compound.

| Coupling Reaction | Comonomer | Resulting Polymer Structure |

| Suzuki Polycondensation | Aryl or heteroaryl diboronic acid/ester | Alternating 1-pentyl-1,2,4-triazole and (hetero)aryl units |

| Stille Polycondensation | Aryl or heteroaryl distannane | Alternating 1-pentyl-1,2,4-triazole and (hetero)aryl units |

| Heck Polycondensation | Divinyl aromatic or heteroaromatic compound | Alternating 1-pentyl-1,2,4-triazole and vinylene-linked units |

The development of such polymeric materials from this compound opens up avenues for the creation of novel functional materials with tailored properties for advanced applications.

Advanced Material Science Applications of 3,5 Dibromo 1 Pentyl 1h 1,2,4 Triazole Derivatives

Organic Electronics and Optoelectronic Devices

The inherent electron-deficient character of the 1,2,4-triazole (B32235) moiety makes it an exceptional candidate for use in organic electronic devices, where precise control over charge transport is paramount. researchgate.net

Development of Electron-Transport and Hole-Blocking Layers

The 1,2,4-triazole system is recognized for its excellent electron-transport and hole-blocking capabilities, which stem from its highly electron-deficient nature. researchgate.net This property is crucial for enhancing the efficiency and stability of organic light-emitting diodes (OLEDs) by confining charge recombination to the emissive layer. The presence of two bromine atoms on the triazole ring in derivatives of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole would further lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making electron injection easier and hole transport more difficult. This makes them theoretically effective as both an electron-transport layer (ETL) and a hole-blocking layer (HBL). researchgate.netmdpi.com

Research on related triazole derivatives has demonstrated their effectiveness. For instance, materials incorporating 1,2,4-triazole have shown high thermal stability and wide energy gaps, which are critical properties for ETL/HBL materials. researchgate.net A novel electron transport material featuring 1,2,4-triazole and diphenylphosphine (B32561) oxide moieties exhibited a wide energy gap of 3.77 eV and a deep HOMO level of -6.28 eV, leading to superior device performance compared to standard materials. researchgate.net

Table 1: Properties of Selected 1,2,4-Triazole-Based Electron Transport Materials

| Compound Name | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) | Key Features |

|---|---|---|---|---|

| TPO | -6.28 | -2.51 | 2.86 | High glass transition temperature (133 °C) and thermal stability (423 °C). researchgate.net |

| p-cbtz | N/A | N/A | 2.82 | Bipolar charge transport feature (10⁻⁵–10⁻⁶ cm² V⁻¹s⁻¹). researchgate.net |

| m-cbtz | N/A | N/A | 2.75 | Disrupted π-conjugation leading to high triplet energy. researchgate.net |

This table is interactive. Click on headers to sort.

Applications in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The unique properties of 1,2,4-triazole derivatives have led to their successful integration into various types of light-emitting devices, including organic light-emitting diodes (OLEDs), phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs). researchgate.net In these devices, they can function as electron-transporting materials, hole-blocking materials, or as hosts for phosphorescent emitters. researchgate.netresearchgate.net

A critical requirement for host materials in PHOLEDs is a high triplet energy (E_T) to prevent quenching of the phosphorescent guest. The sp3-hybridized nitrogen atom in some 1,2,4-triazole derivatives can disrupt π-conjugation, leading to high triplet energy gaps suitable for hosting blue and green phosphorescent emitters. researchgate.net For example, bipolar host materials with both phenylcarbazole and 3,5-bis(2-pyridyl)-1,2,4-triazole units have been synthesized, exhibiting high triplet energies of 2.75-2.82 eV. researchgate.net Devices using these hosts achieved high external quantum efficiencies, reaching up to 21% for green-emitting and 25% for blue-emitting devices. researchgate.net Another study reported a blue PHOLED using a novel iridium(III) complex with a 1,2,4-triazole-based ligand that achieved high efficiency and color purity. researchgate.net

Table 2: Performance of OLEDs Incorporating 1,2,4-Triazole Derivatives

| Device Type | Role of Triazole Derivative | Max. External Quantum Efficiency (EQE) | Color |

|---|---|---|---|

| PHOLED | Host Material | 25% | Blue researchgate.net |

| PHOLED | Host Material | 21% | Green researchgate.net |

| PHOLED | Dopant Ligand | 27.8% | Blue researchgate.net |

This table is interactive. Click on headers to sort.

Integration into Organic Photovoltaic Cells and Charge Transport Mechanisms

Derivatives of 1,2,4-triazole are also finding applications in organic photovoltaic (OPV) cells, where they contribute to improved device performance. researchgate.net Their integration can occur in several ways, such as being part of a copolymer donor material or as an interfacial layer to passivate defects and manage charge flow.

In one study, carbazole-benzothiadiazole-triazole based copolymers were synthesized for use as donor materials in OPV cells. researchgate.net The inclusion of the triazole unit improved the material's solubility and film morphology, leading to an optimized device performance of 1.74%. researchgate.net In the realm of perovskite solar cells, triazole derivatives have been used to passivate grain boundary defects. acs.org The nitrogen atoms in the triazole ring can coordinate with undercoordinated lead ions (Pb²⁺) and iodide ions (I⁻), effectively healing defects at the perovskite surface and interface, which inhibits non-radiative recombination and promotes more efficient charge extraction. acs.org Furthermore, triazole derivatives have been used as exciton-blocking layers in organic solar cells, demonstrating a method to sensitize the cells through interlayer excitation energy transfer. nii.ac.jp

Smart Materials and Supramolecular Assemblies

The structural features of the 1,2,4-triazole ring, including its defined geometry, polarity, and hydrogen bonding capabilities, make it an excellent candidate for designing "smart" materials and directing supramolecular self-assembly.

Design of Liquid Crystalline Systems

Liquid crystals based on heterocyclic cores have gained significant attention for their unique optical properties. researchgate.netmanipal.edu Although the non-linear, bent shape of the five-membered 1,2,4-triazole ring can disrupt the formation of highly ordered mesophases compared to linear six-membered rings, it also provides access to novel liquid crystalline behaviors. manipal.edutandfonline.com

Self-Assembled Materials Through Directed Intermolecular Interactions

The ability of molecules to spontaneously organize into well-defined, functional structures is the basis of supramolecular chemistry. The 1,2,4-triazole scaffold is adept at directing self-assembly through a variety of intermolecular interactions. rsc.org The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are key to this process. researchgate.net

These interactions can include:

Coordination Bonds: The nitrogen atoms can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). This has been demonstrated in the formation of quasi-1D molecular chains by bridging gold electrodes. rsc.org

Hydrogen Bonding: While the N1 position of this compound is substituted, other nitrogen atoms in the ring can still participate as hydrogen bond acceptors.

Dipole-Dipole Interactions: The triazole ring possesses a significant dipole moment, which promotes ordered packing in the solid state.

π-π Stacking: The aromatic nature of the triazole ring allows for π-π stacking interactions, further stabilizing self-assembled structures.

These directed interactions allow for the construction of complex architectures, offering a pathway to materials with tailored electronic, optical, or responsive properties. manipal.edu

Role as Building Blocks for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The 1,2,4-triazole moiety is a well-established and versatile ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govmdpi.com The nitrogen atoms of the triazole ring can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The specific architecture and properties of these frameworks are highly dependent on the nature of the metal ion and the organic linker.

Derivatives of this compound offer several advantages as building blocks for MOFs. The two nitrogen atoms at positions 2 and 4 of the triazole ring can coordinate with metal ions, facilitating the formation of extended structures. The presence of the two bromo substituents at the 3 and 5 positions can influence the electronic properties of the triazole ring and introduce the possibility of halogen bonding interactions, which can play a role in the stabilization and dimensionality of the resulting framework. researchgate.net

The 1-pentyl group, while not directly involved in coordination, can significantly impact the properties of the resulting MOF. The flexible alkyl chain can influence the packing of the organic linkers within the crystal structure, potentially leading to the formation of porous materials with specific pore sizes and shapes. Furthermore, the hydrophobic nature of the pentyl group can be exploited to tune the surface properties of the MOF, making it more suitable for applications such as the selective adsorption of organic molecules.

| Feature | Role in MOF/Coordination Polymer Formation |

| 1,2,4-Triazole Core | Acts as a bridging ligand through N2 and N4 atoms to connect metal centers. |

| 3,5-Dibromo Substituents | Can influence electronic properties and introduce halogen bonding for structural control. |

| 1-Pentyl Group | Can direct the formation of porous structures and modify surface properties. |

This table summarizes the potential contributions of each part of the this compound molecule to the structure and function of MOFs and coordination polymers.

Research on related 1-alkyl-1,2,4-triazole derivatives has shown their ability to form coordination polymers with various metal ions, exhibiting interesting magnetic and structural properties. researchgate.net While specific studies on this compound are not extensively documented, the foundational knowledge of triazole-based MOFs suggests that this compound is a promising candidate for the synthesis of new functional materials. mdpi.com

Catalyst Development and Organocatalysis

The field of catalysis continuously seeks novel molecular scaffolds that can facilitate chemical transformations with high efficiency and selectivity. The 1,2,4-triazole ring is a known pharmacophore and has been incorporated into various catalytically active molecules. eurekaselect.com In the context of this compound, its derivatives hold potential in both metal-based catalysis and organocatalysis.

In metal-based catalysis, the triazole moiety can act as a ligand to stabilize and modulate the reactivity of a metal center. The nitrogen atoms can coordinate to a metal, and the electronic properties of the ring, influenced by the bromo substituents, can be fine-tuned to optimize the catalytic activity for specific reactions.

In the realm of organocatalysis, where a small organic molecule accelerates a reaction without the use of a metal, triazole derivatives have also shown promise. researchgate.net The basic nitrogen atoms of the triazole ring can act as a proton shuttle or a hydrogen bond donor/acceptor, which are key functionalities in many organocatalytic mechanisms. The presence of the pentyl group could influence the solubility of the catalyst in organic solvents, a crucial aspect for homogeneous catalysis.

| Catalysis Type | Potential Role of this compound Derivatives |

| Metal-based Catalysis | The triazole can act as a ligand, with the bromo groups tuning the electronic properties of the metal center. |

| Organocatalysis | The nitrogen atoms can participate in hydrogen bonding and proton transfer, with the pentyl group enhancing solubility. |

This table outlines the potential applications of this compound derivatives in different areas of catalysis.

Applications in Data Storage and Optical Waveguide Technologies

The development of materials with tunable optical and electronic properties is critical for advancements in data storage and optical waveguide technologies. Triazole-containing compounds have been investigated for their potential in these areas due to their inherent electronic characteristics.

While direct applications of this compound in these fields are not yet established, the structural motifs present in the molecule suggest potential avenues for research. The conjugated π-system of the triazole ring, in conjunction with the electron-withdrawing nature of the bromo substituents, could lead to interesting photophysical properties, such as fluorescence or phosphorescence. These properties are fundamental for the development of materials for optical data storage, where information is written and read using light.

Furthermore, polymers incorporating triazole units have been explored for use in optical waveguides. rsc.org An iron-amino-triazole complex has been used in a polymer-waveguide-based temperature sensor, demonstrating the potential of triazole complexes in such applications. The ability to synthesize polymers from this compound derivatives could open up possibilities for creating new materials for optical waveguides with tailored refractive indices and thermal stabilities. The pentyl group could enhance the processability of such polymers, making them easier to fabricate into thin films and other device structures.

Polymer Chemistry and Functional Polymer Design

The synthesis of functional polymers with precisely controlled properties is a major focus of contemporary polymer chemistry. The this compound molecule offers multiple handles for polymerization and functionalization, making it a versatile building block for the design of novel polymers. ajchem-a.com

The two bromo substituents on the triazole ring can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings. This would allow for the incorporation of the triazole unit into the main chain of a conjugated polymer. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications in organic electronics.

Alternatively, the 1-pentyl group could be modified to include a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This would enable the synthesis of polymers with pendant triazole units. These functional polymers could find applications as polymer-supported catalysts, metal-ion scavengers, or as materials with specific surface properties. researchgate.net

| Polymerization Strategy | Resulting Polymer Architecture | Potential Applications |

| Cross-coupling of bromo groups | Main-chain triazole-containing polymers | Organic electronics, sensors |

| Polymerization of a functionalized pentyl group | Polymers with pendant triazole units | Polymer-supported catalysts, functional coatings |

This table details the strategies for creating functional polymers from this compound and their potential uses.

The combination of the rigid, electron-deficient triazole core and the flexible, hydrophobic pentyl chain provides a unique design space for creating polymers with a wide range of properties, from highly crystalline materials to amorphous and soluble polymers. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole and its derivatives is expected to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. rsc.org Traditional multi-step syntheses of substituted triazoles are often being replaced by more sustainable methods. nih.govresearchgate.net Research in this area would likely focus on two main stages: the formation of the 3,5-dibromo-1,2,4-triazole precursor and its subsequent N-alkylation.

Key green approaches that could be developed include:

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound could significantly shorten reaction times and improve yields for both the cyclization and alkylation steps compared to conventional heating. nih.gov

Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a priority. Biodegradable solvents like Cyrene™, derived from cellulose, have shown promise in the synthesis of 1,2,3-triazoles and could be adapted for 1,2,4-triazole (B32235) systems, potentially simplifying product isolation through precipitation in water. nih.gov

Catalytic Innovations: The development of reusable, heterogeneous catalysts, such as zinc-based nanocrystals, could streamline the synthesis and purification process, offering an economical and robust method for producing the triazole core. rsc.org Metal-free catalytic systems are also gaining traction for their reduced environmental impact. isres.org

Regioselective N-Alkylation: A significant challenge in the synthesis of 1-substituted-1,2,4-triazoles is controlling the position of alkylation (N1 vs. N4). researchgate.net Future research could focus on developing highly regioselective methods, potentially using bromo-directing strategies where the halogen atoms guide the alkylation process, to ensure the specific formation of the 1-pentyl isomer. organic-chemistry.org

| Synthetic Step | Conventional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Triazole Ring Formation | Thermal condensation with hazardous reagents | Metal-free, oxidant-free three-component reactions isres.org | Reduced toxicity, atom economy |

| N-Alkylation | Use of alkyl halides with strong bases in DMF | Phase-transfer catalysis; use of ionic liquids as solvents mdpi.com | Improved regioselectivity, easier solvent recovery |

| Energy Input | Prolonged reflux heating | Microwave or ultrasound irradiation nih.govnih.gov | Drastically reduced reaction times, lower energy use |

| Solvent System | Volatile organic compounds (e.g., Toluene, DMF) | Bio-based solvents (e.g., Cyrene™) or water-driven procedures nih.govrsc.org | Reduced environmental impact, simplified workup |

In Silico Design and High-Throughput Screening for Novel Derivative Synthesis

Computational chemistry and high-throughput screening (HTS) are indispensable tools for accelerating the discovery of new materials by predicting their properties before synthesis. d-nb.info For this compound, these techniques can be used to design novel derivatives with tailored functionalities.

In Silico Design: Computational methods can explore a vast chemical space by systematically modifying the parent structure. For instance, the pentyl chain could be replaced with other alkyl or functionalized chains, and the bromine atoms could be substituted with other groups via simulated reactions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, which has been applied to other triazole systems, can correlate structural features with desired properties. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict how derivatives interact with biological targets or form stable crystal structures, which is crucial for designing materials with specific electronic or optical properties. pensoft.netnih.gov

High-Throughput Screening (HTS): The predictions from in silico models can be validated using HTS techniques. d-nb.info Libraries of triazole derivatives can be synthesized in parallel and rapidly screened for properties like fluorescence, conductivity, or catalytic activity. rsc.org For example, circular dichroism-based assays have been developed for the rapid analysis of triazole derivatives, offering a time-saving alternative to traditional methods like HPLC. rsc.org

| Technique | Application for Triazole Derivatives | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity descriptors, and molecular orbital energies. nih.govmdpi.com | Prediction of electronic properties, stability, and reaction mechanisms. |

| Molecular Docking | Simulate the binding of derivatives to target proteins or within crystal lattices. d-nb.infonih.gov | Identification of key interactions for biological activity or material self-assembly. |

| 3D-QSAR Modeling | Develop predictive models linking 3D structural fields (steric, electrostatic) to activity. nih.gov | Guiding the design of new derivatives with enhanced performance. |

| High-Throughput Screening (HTS) | Rapid experimental validation of large compound libraries. rsc.orgrsc.org | Identification of "hit" compounds with desired properties from in silico designs. |

Exploration of Structure-Property Relationships for Tailored Material Performance

A deep understanding of how the molecular structure of this compound dictates its macroscopic properties is essential for designing functional materials. The interplay between the triazole ring, the bromo-substituents, and the pentyl chain determines its chemical and physical behavior.

The 1,2,4-Triazole Core: This ring is a robust pharmacophore known for its ability to form hydrogen bonds and participate in dipole-dipole interactions, which influences solubility and binding affinity. pensoft.netnih.gov Its nitrogen atoms can coordinate with metal ions, making it a valuable component for catalysts and metal-organic frameworks. nih.gov

Bromo Substituents: The two bromine atoms are highly significant. They are electron-withdrawing, which modulates the electronic properties of the triazole ring. Furthermore, they can act as reactive sites for further functionalization through cross-coupling reactions. organic-chemistry.org The presence of halogens can also lead to halogen bonding, a non-covalent interaction that can direct crystal packing and influence material properties. ijsr.net

The 1-Pentyl Chain: This flexible alkyl group primarily impacts the molecule's steric profile and lipophilicity. nih.gov It can enhance solubility in nonpolar solvents and polymer matrices, which is crucial for integrating the molecule into composite materials. The chain length can be varied to fine-tune solubility and modify the packing of molecules in the solid state.

Systematic studies modifying each of these components would allow for the creation of a property-on-demand material library based on this triazole scaffold.

| Structural Component | Influence on Properties | Potential for Tailoring Performance |

|---|---|---|

| 1,2,4-Triazole Ring | Coordination chemistry, hydrogen bonding, thermal stability. nih.gov | Forms the basis for metal-organic frameworks and self-assembling systems. |

| 3,5-Dibromo Groups | Electronic properties (electron-withdrawing), reactivity (cross-coupling), halogen bonding. organic-chemistry.orgijsr.net | Enables synthesis of polymers and covalent organic frameworks; directs crystal engineering. |

| 1-Pentyl Group | Solubility, lipophilicity, steric hindrance, melting point. nih.gov | Adjusting chain length or branching can control miscibility in composites and liquid crystal behavior. |

| Isomeric Position (N1 vs. N2 vs. N4) | Dipole moment, crystal packing, binding geometry. researchgate.net | Selective synthesis of a specific isomer is key to achieving predictable and consistent material properties. |

Integration into Hybrid Material Systems and Composite Structures

The molecular architecture of this compound makes it an excellent candidate as a building block for advanced hybrid materials. Its multifunctionality allows for its incorporation into larger systems through various chemical pathways.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are effective ligands for coordinating with metal ions. Triazole-based ligands have been used to construct highly porous MOFs with applications in gas storage and catalysis. nih.govacs.org The this compound could serve as a linker in novel MOF structures, where the pentyl group might modify the pore environment and the bromo groups could be used for post-synthetic modification.

Polymer and Composite Materials: The bromine atoms are ideal handles for covalent integration into polymer backbones via cross-coupling reactions like the Suzuki coupling. mdpi.com This could lead to the development of novel polymers with enhanced thermal stability or specific electronic properties conferred by the triazole units. Additionally, the compound could be physically blended into existing polymer matrices, such as epoxies, where the pentyl chain would promote miscibility and the triazole moiety could improve interfacial adhesion or act as a curing agent. acs.orgjournalijar.com

Surface Functionalization: The reactive nature of the molecule allows it to be chemically grafted onto surfaces, such as carbon fibers or nanoparticles. This surface modification could enhance the interfacial strength in composite materials or introduce new functionalities to the surface. acs.org

| Material System | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker coordinating to metal clusters. acs.org | Heterogeneous catalysis, CO2 capture, chemical sensing. acs.org |

| Functional Polymers | Monomer unit integrated into a polymer chain via cross-coupling at bromine sites. mdpi.com | Specialty plastics with high thermal stability, conductive polymers. |

| Polymer Composites | Additive or filler to enhance matrix properties. acs.orgjournalijar.com | Improved interfacial adhesion in carbon fiber/epoxy composites, antimicrobial coatings. |

| Self-Assembled Monolayers | Molecule for surface functionalization on metals or oxides. | Corrosion inhibitors, platforms for biosensors. |

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

Optimizing the synthesis of this compound requires precise control over reaction conditions. Process Analytical Technology (PAT), particularly in-situ monitoring, provides real-time data on a reaction as it happens, eliminating the need for offline sampling and analysis which can be time-consuming and may perturb the reaction. acs.orgspectroscopyonline.com

Future research will likely involve the application of various in-situ spectroscopic techniques to monitor the synthesis:

In-situ Infrared (IR) and Raman Spectroscopy: Probes can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and products in real-time. For example, the disappearance of a starting material's characteristic peak or the appearance of a product's peak can be trended to determine reaction kinetics and endpoints with high precision. acs.org

In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates and clarify reaction mechanisms. ed.ac.uk This would be particularly useful for studying the regioselectivity of the N-alkylation step.

Online HPLC: Coupled with an automated sampling system, online High-Performance Liquid Chromatography can provide quantitative data on the composition of the reaction mixture over time, which is invaluable for process optimization and understanding. acs.org

By employing these advanced analytical tools, researchers can gain a deeper understanding of the reaction kinetics, identify optimal conditions (temperature, concentration, catalyst loading), and ensure the efficient and reproducible synthesis of this compound. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole, and how can purity be optimized?

- Methodology : Adapt protocols from analogous triazole derivatives. For example, reflux 1-pentyl-1H-1,2,4-triazole with bromine (Br₂) in a polar aprotic solvent (e.g., DMSO) under controlled temperature (80–100°C). Monitor reaction completion via TLC. Purify via vacuum distillation followed by recrystallization using ethanol-water mixtures to achieve >98% purity (as in ) .

- Key Considerations : Optimize stoichiometry (2:1 Br₂:triazole) to minimize di-brominated byproducts. Use inert atmosphere (N₂/Ar) to prevent oxidation of the pentyl chain.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR shifts with analogous brominated triazoles (e.g., 3,5-Dibromo-1-methyl-triazole in ) .

- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL ( ) and visualize with ORTEP-3 ( ) .

- Mass Spectrometry : Confirm molecular ion peaks (M⁺) and isotopic patterns (Br²⁷/⁸¹).

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture ( ) .